1-(4-Chlorobenzyl)piperazine
Overview
Description
1-(4-Chlorobenzyl)piperazine is an organic compound with the molecular formula C11H15ClN2. It is a derivative of piperazine, where a 4-chlorobenzyl group is attached to one of the nitrogen atoms of the piperazine ring. This compound is known for its applications in various fields, including medicinal chemistry and neuropharmacology.
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorobenzyl)piperazine is the 5-hydroxytryptamine (5-HT) transporter in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound acts as a weak inhibitor of the 5-HT transporter . By inhibiting this transporter, it prevents the reuptake of serotonin, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This leads to prolonged and enhanced serotonergic effects .
Biochemical Pathways
The inhibition of the 5-HT transporter affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, sleep, appetite, and cognition . The increased serotonin concentration resulting from the action of this compound can therefore have wide-ranging effects on these processes .
Result of Action
The action of this compound leads to increased serotonergic activity in the brain . This can result in enhanced mood and potentially other effects associated with serotonin, such as improved sleep and appetite . It’s important to note that these effects can vary greatly depending on individual factors, including the person’s overall health, genetic makeup, and concurrent use of other substances .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the 5-hydroxytryptamine (5-HT) transporter in the brain, where it acts as an inhibitor . This interaction affects the uptake of serotonin, influencing neurotransmission and potentially impacting mood and behavior. Additionally, this compound has been shown to inhibit the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) in rat brain .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to attenuate the neurotoxicity of MDMA in rat brain by inhibiting the uptake of serotonin . This inhibition can lead to alterations in cell signaling pathways and changes in gene expression related to neurotransmission and neuroprotection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the 5-HT transporter, inhibiting the uptake of serotonin into synaptosomes . This inhibition affects the availability of serotonin in the synaptic cleft, leading to changes in neurotransmission. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and potentially altering cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects on cellular function may vary over time. Long-term exposure to the compound can lead to changes in cellular processes, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmission. At higher doses, it can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause neurotoxicity and other adverse effects in animal models . It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Understanding the metabolic pathways of this compound is crucial for assessing its pharmacokinetics and potential effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its pharmacokinetics. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperazine can be synthesized through the condensation of piperazine with 4-chlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)piperazine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter systems, particularly serotonin and dopamine pathways.
Industry: The compound is used in the production of various chemical products, including polymers and resins
Comparison with Similar Compounds
- 1-(4-Methoxybenzyl)piperazine: Contains a methoxy group instead of chlorine.
- 1-(4-Bromobenzyl)piperazine: Contains a bromine atom instead of chlorine.
- 1-(4-Trifluoromethylbenzyl)piperazine: Contains a trifluoromethyl group instead of chlorine .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJXJZOWHSTWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177723 | |
Record name | 4-Chlorobenzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-88-2 | |
Record name | 4-Chlorobenzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorobenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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